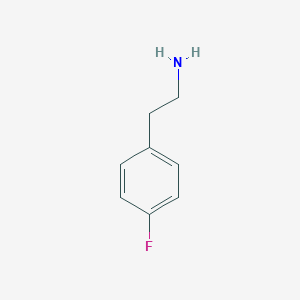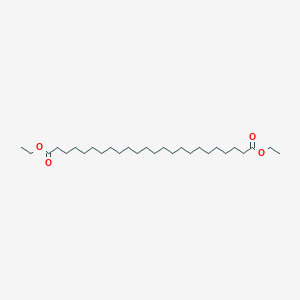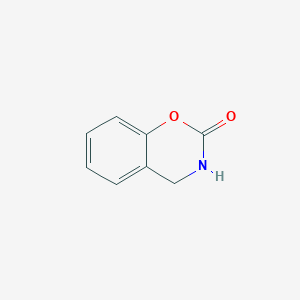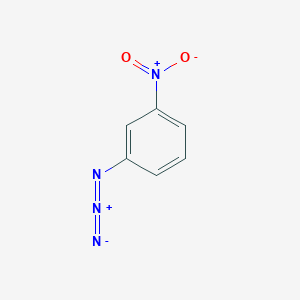![molecular formula C12H15Cl2NO2 B075537 [4-[bis(2-chloroethyl)amino]phenyl] acetate CAS No. 1448-93-7](/img/structure/B75537.png)
[4-[bis(2-chloroethyl)amino]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[bis(2-chloroethyl)amino]phenyl] acetate is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds that have been used as chemotherapeutic agents due to their ability to alkylate DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[bis(2-chloroethyl)amino]phenyl] acetate typically involves the reaction of 4-aminophenyl acetate with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: 4-aminophenyl acetate is nitrated to form 4-nitrophenyl acetate.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminophenyl acetate.
Alkylation: The amino group is then alkylated with 2-chloroethyl chloroformate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
[4-[bis(2-chloroethyl)amino]phenyl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where the chloroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl acetates.
科学的研究の応用
[4-[bis(2-chloroethyl)amino]phenyl] acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.
Medicine: It is used in the development of chemotherapeutic agents for cancer treatment. The compound’s ability to alkylate DNA makes it effective in inhibiting the proliferation of cancer cells.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of [4-[bis(2-chloroethyl)amino]phenyl] acetate involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking of DNA strands. This cross-linking prevents DNA replication and transcription, ultimately inhibiting cell division and leading to cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
類似化合物との比較
Similar Compounds
Chlorambucil: A nitrogen mustard derivative used in the treatment of chronic lymphocytic leukemia.
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent that also belongs to the nitrogen mustard class.
Uniqueness
[4-[bis(2-chloroethyl)amino]phenyl] acetate is unique due to its specific structure, which allows for targeted alkylation of DNA. Its acetate group provides additional stability and specificity in its interactions with biological molecules, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
1448-93-7 |
|---|---|
分子式 |
C12H15Cl2NO2 |
分子量 |
276.16 g/mol |
IUPAC名 |
[4-[bis(2-chloroethyl)amino]phenyl] acetate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 |
InChIキー |
VULHMSUXUOLBEV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
同義語 |
Acetic acid 4-[bis(2-chloroethyl)amino]phenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
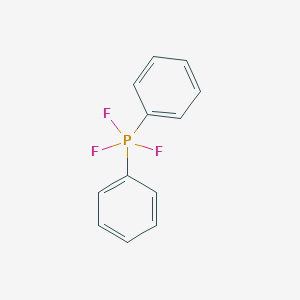
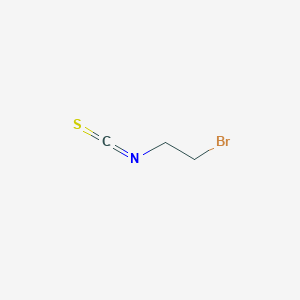
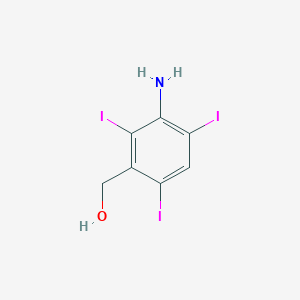
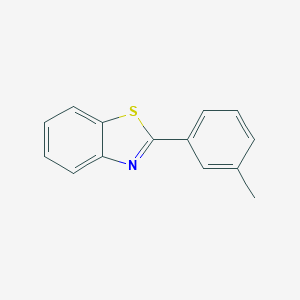
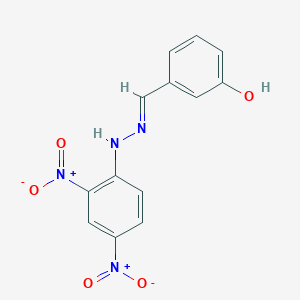
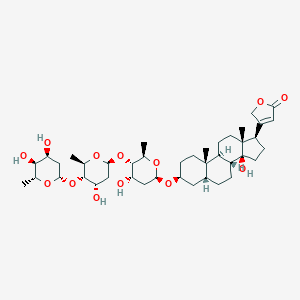
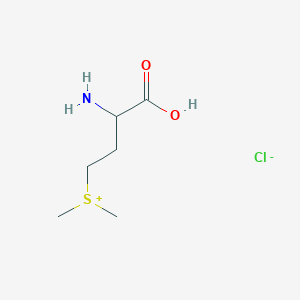
![N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline](/img/structure/B75467.png)
